N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)propanamide
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Overview
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)propanamide is a complex organic compound that features a pyrrolopyridine moiety linked to a phenylthio group via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolopyridine core, which can be synthesized through cyclization reactions involving pyridine derivatives and suitable reagents. The propyl chain is then introduced via alkylation reactions, followed by the attachment of the phenylthio group through thiolation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This often includes the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The pyrrolopyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in anhydrous solvents.
Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted pyrrolopyridine derivatives.
Scientific Research Applications
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
This compound exhibits various biological activities primarily through its interaction with specific molecular targets:
- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, particularly targeting TNIK (TRAF2 and NCK-interacting kinase). In vitro studies indicate that it can inhibit TNIK with an IC50 value lower than 1 nM, suggesting strong potency in blocking this pathway involved in cancer cell proliferation and survival .
- Anti-inflammatory Effects : Preliminary studies have indicated that this compound may also modulate inflammatory responses by inhibiting IL-2 secretion, which is crucial in T-cell activation and proliferation .
In Vitro Studies
In vitro assays have been conducted to evaluate the binding affinity of the compound to various receptors and enzymes. Notably:
- Binding Affinity : The compound demonstrated high affinity for RET kinase, which is implicated in various cancers . Interaction studies employed techniques such as surface plasmon resonance (SPR) to determine binding kinetics.
Case Studies
Several case studies highlight the efficacy of this compound:
- Cancer Research : In a study involving human cancer cell lines, the compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the inhibition of TNIK signaling pathways, leading to reduced cell viability .
- Neuropharmacology : Another study explored the effects of this compound on neuroinflammation models. Results indicated that it reduced pro-inflammatory cytokine levels, providing insights into its potential use in treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylbenzamide | Structure | Moderate kinase inhibition |
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-nicotinamide | Structure | Anti-inflammatory properties |
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide | Structure | Antibacterial activity |
This table illustrates how structural modifications influence the biological activity of related compounds.
Properties
IUPAC Name |
3-phenylsulfanyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c23-18(10-15-24-17-7-2-1-3-8-17)20-12-5-13-22-14-9-16-6-4-11-21-19(16)22/h1-4,6-9,11,14H,5,10,12-13,15H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWCGMSVDBUTAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.